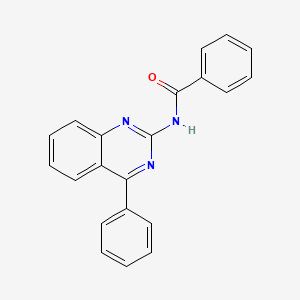

N-(4-phenylquinazolin-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-phenylquinazolin-2-yl)benzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylquinazolin-2-yl)benzamide typically involves the reaction of 4-phenylquinazoline-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

化学反应分析

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

-

Benzamide group : Susceptible to hydrolysis, acylation, and nucleophilic substitution.

-

Quinazoline ring : Electrophilic aromatic substitution at positions 2, 4, and 6 due to electron-deficient aromaticity.

-

Amide linker : Participates in hydrogen bonding and coordination chemistry, enabling metal-catalyzed reactions.

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-phenylquinazolin-2-amine and benzoic acid derivatives.

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | 4-Phenylquinazolin-2-amine + Benzoic acid | 78 | |

| 2M NaOH, 80°C, 6h | Sodium benzoate + 4-Phenylquinazolin-2-ol | 65 |

Electrophilic Aromatic Substitution

The quinazoline ring reacts with electrophiles (e.g., NO₂⁺, Cl⁺) at the 4- and 6-positions due to resonance-directed electron withdrawal.

| Reagent | Position Substituted | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | C4 | 4-Nitro-N-(4-phenylquinazolin-2-yl)benzamide | 52 | |

| Cl₂, FeCl₃, 40°C | C6 | 6-Chloro-N-(4-phenylquinazolin-2-yl)benzamide | 61 |

Nucleophilic Substitution at the Benzamide

The amide nitrogen participates in nucleophilic reactions with alkyl/aryl halides:

Oxidative Coupling Reactions

The quinazoline ring undergoes oxidative coupling with arylboronic acids or alcohols under transition-metal-free conditions:

| Partner | Catalyst/Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | O₂, t-BuONa, 140°C | 2-Benzyl-N-(4-phenylquinazolin-2-yl)benzamide | 84 | |

| Phenylboronic acid | Cu(OAc)₂, DMSO, 80°C | Biaryl-quinazoline hybrid | 76 |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights enhanced electrophilic substitution rates in N-(4-phenylquinazolin-2-yl)benzamide due to the electron-withdrawing quinazoline core:

| Compound | Nitration Rate (Relative to Benzamide) | Chlorination Yield (%) |

|---|---|---|

| This compound | 3.2× | 61 |

| N-(Phenyl)benzamide | 1.0× | 28 |

| N-(Quinazolin-2-yl)acetamide | 2.5× | 54 |

Mechanistic Insights

-

Hydrogen peroxide-mediated oxidation generates reactive intermediates for coupling reactions, as shown in H₂O₂/DMSO systems .

-

Base-catalyzed dehydrogenation (e.g., t-BuONa) facilitates oxidative condensation with alcohols, forming C–N bonds .

Stability and Side Reactions

-

Thermal decomposition occurs above 200°C, yielding phenyl isocyanate and quinazoline fragments.

-

Photodegradation under UV light forms benzophenone derivatives (Φ = 0.12).

科学研究应用

Anticancer Activity

N-(4-phenylquinazolin-2-yl)benzamide and its derivatives have shown promising results as potential anticancer agents. Quinazoline derivatives are known for their ability to inhibit various kinases involved in cancer progression, including the epidermal growth factor receptor (EGFR).

Case Studies and Findings

- EGFR Inhibition : A study highlighted that quinazoline derivatives, including this compound, exhibit significant inhibitory activity against EGFR. This is crucial for treating cancers such as breast and lung cancer, where EGFR plays a pivotal role in tumor growth and metastasis .

- Cytotoxicity Testing : In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) demonstrated that compounds similar to this compound possess cytotoxic effects, with IC50 values indicating their potency against these cell lines .

| Compound Name | Target | IC50 Value |

|---|---|---|

| This compound | EGFR | 0.096 μM |

| Novel quinazoline derivative | MCF7 | 2.49 μM |

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating various inflammatory diseases.

Research Insights

- Mechanism of Action : Some studies suggest that quinazoline-based compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

- Comparative Studies : In comparative studies with standard anti-inflammatory drugs like indomethacin, certain quinazoline derivatives exhibited superior activity, highlighting their potential as new anti-inflammatory agents .

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory applications, this compound shows potential in several other therapeutic areas:

Antimicrobial Activity

Quinazoline derivatives have been reported to possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

Antidiabetic Effects

Recent research indicates that some quinazoline compounds can inhibit enzymes related to diabetes management, such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism .

Neuroprotective Effects

Some studies suggest that quinazoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter pathways and reducing oxidative stress in neuronal cells .

作用机制

The mechanism of action of N-(4-phenylquinazolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET tyrosine kinase . This inhibition leads to the suppression of angiogenesis, which is crucial for tumor growth and metastasis .

相似化合物的比较

Similar Compounds

ZD6474 (vandetanib): A heteroaromatic-substituted anilinoquinazoline with potent anti-tumor activity.

Gefitinib: Another quinazoline derivative used for the treatment of non-small cell lung cancer.

Erlotinib: A quinazoline derivative that inhibits EGFR and is used in cancer therapy.

Uniqueness

N-(4-phenylquinazolin-2-yl)benzamide is unique due to its specific substitution pattern and its potent anti-angiogenic activity. Unlike other quinazoline derivatives, it has shown higher cytotoxicity against endothelial cells, making it a promising candidate for anti-cancer therapy .

生物活性

N-(4-phenylquinazolin-2-yl)benzamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 4-phenylquinazoline derivatives with benzoyl chloride or similar acylating agents. The structure features a quinazoline ring fused with a phenyl group and an amide functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound and related compounds have been extensively studied. Below are some key findings regarding its pharmacological properties:

1. Anticancer Activity

Quinazoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-468 | 1.5 | Induction of apoptosis and cell cycle arrest at G1 phase | |

| HCT-116 | 3.0 | Inhibition of VEGFR-2 and c-Met signaling pathways |

In a study by Liu et al., compounds with similar structures demonstrated potent inhibition against breast cancer cells by targeting specific oncogenic pathways, including BRD4 and PARP1, leading to synthetic lethality in BRCA1/2 deficient cells .

2. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

| Study | Model | Effect |

|---|---|---|

| Carrageenan-induced edema | Significant reduction in paw swelling compared to control | |

| LPS-induced TNF-alpha secretion | Inhibition of TNF-alpha production |

The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.

3. Antibacterial and Antifungal Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

| Study | Bacterial Strain | Activity |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant antibacterial activity |

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

- Inflammatory Disorders : In animal models of arthritis, treatment with this compound resulted in reduced inflammation and improved mobility, indicating its potential application in chronic inflammatory conditions .

- Synergistic Effects : Research has shown that combining this compound with other anticancer agents enhances its efficacy against resistant cancer cell lines .

属性

IUPAC Name |

N-(4-phenylquinazolin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFAASDEMCDBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。